Tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
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Overview
Description
Tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate is a chemical compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate typically involves the reaction of 3-nitrobenzaldehyde with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dihydropyridine ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The dihydropyridine ring can be oxidized to a pyridine ring using oxidizing agents such as potassium permanganate.
Substitution: The tert-butyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Potassium permanganate
Substitution: Alkyl halides, base
Major Products Formed
Oxidation: Amino derivative of the compound
Reduction: Pyridine derivative of the compound
Substitution: Alkyl-substituted derivatives
Scientific Research Applications
Tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate is not well understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the nitrophenyl group may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
- Tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
- Tert-butyl 4-(3-aminophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
Uniqueness
Tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C16H20N2O4 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(19)17-9-7-12(8-10-17)13-5-4-6-14(11-13)18(20)21/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
ILZZTMHEDJZXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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